(4-ethenylphenyl)methyl-trimethylsilane
Overview
Description
(4-ethenylphenyl)methyl-trimethylsilane is an organosilicon compound with the molecular formula C12H18Si. It is a colorless to yellow clear liquid that is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethenylphenyl)methyl-trimethylsilane typically involves the reaction of 4-vinylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(4-ethenylphenyl)methyl-trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, ethyl-substituted compounds, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
(4-ethenylphenyl)methyl-trimethylsilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and in polymerization reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of (4-ethenylphenyl)methyl-trimethylsilane involves its ability to undergo various chemical transformations. The vinyl group can participate in polymerization reactions, while the trimethylsilyl group can be used to protect other functional groups during synthesis. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
(4-ethynylphenyl)trimethylsilane: Similar structure but with an ethynyl group instead of a vinyl group.
(4-methylphenyl)trimethylsilane: Contains a methyl group instead of a vinyl group.
(4-chlorophenyl)trimethylsilane: Contains a chlorine atom instead of a vinyl group
Uniqueness
(4-ethenylphenyl)methyl-trimethylsilane is unique due to its vinyl group, which allows it to participate in polymerization reactions and other transformations that are not possible with its analogs. This makes it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Si/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCPNSQHFQIZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99802-26-3 | |
Details | Compound: Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
Record name | Benzene, 1-ethenyl-4-[(trimethylsilyl)methyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99802-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80545565 | |
Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64268-25-3 | |
Record name | [(4-Ethenylphenyl)methyl](trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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